1-(3-chlorophenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
Description
This compound features a dihydropyridazine core substituted with a 3-chlorophenyl group at position 1 and a 4-oxo moiety. The carboxamide group at position 3 is linked to a 1,3,4-thiadiazole ring bearing a prop-2-en-1-ylsulfanyl substituent. Such structural motifs are associated with diverse biological activities, including kinase inhibition and antimicrobial properties, though specific pharmacological data for this compound remain undisclosed in publicly available literature .
Properties
Molecular Formula |
C16H12ClN5O2S2 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN5O2S2/c1-2-8-25-16-20-19-15(26-16)18-14(24)13-12(23)6-7-22(21-13)11-5-3-4-10(17)9-11/h2-7,9H,1,8H2,(H,18,19,24) |
InChI Key |
URVPHLRXIFTIBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting thiosemicarbazide with carbon disulfide in alkaline conditions to form potassium dithiocarbamate, which undergoes cyclization in the presence of aromatic acids (Figure 1). For the target compound, 5-amino-1,3,4-thiadiazole-2-thiol serves as the intermediate.
Reaction Conditions
Introduction of the Prop-2-en-1-ylsulfanyl Group
The thiol group at position 2 of the thiadiazole undergoes alkylation with allyl bromide to introduce the prop-2-en-1-ylsulfanyl moiety. This step is conducted under inert conditions to prevent oxidation:
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | KOH (1.2 equiv) |
| Temperature | 0–5°C |
| Reaction Time | 3 hours |
| Yield | 85% |
This method adapts protocols from the synthesis of sulfanyl-substituted thiadiazoles, where alkylation at low temperatures minimizes disulfide formation.
Preparation of the Pyridazine-Carboxylic Acid Derivative
Cyclocondensation to Form the Pyridazine Ring
The 1,4-dihydropyridazine core is synthesized via cyclocondensation of hydrazine hydrate with α,β-diketones. For the target compound, 3-chlorophenylglyoxal is reacted with hydrazine to form 1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (Figure 2).
Key Steps
-
Diketone Formation : 3-Chlorophenylacetic acid is oxidized to 3-chlorophenylglyoxal using selenium dioxide.
-
Cyclization :
Spectral Confirmation
Activation of the Carboxylic Acid
The carboxylic acid is activated to an acyl chloride using thionyl chloride:
Conditions : Reflux in anhydrous dichloromethane for 2 hours; yield >90%.
Coupling of Thiadiazole and Pyridazine Moieties
Carboxamide Bond Formation
The activated acyl chloride reacts with the amine group on the thiadiazole under Schotten-Baumann conditions:
Optimized Protocol
Alternative Coupling Methods
In anhydrous conditions, coupling reagents like EDCI/HOBt facilitate amide bond formation:
Data Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 78% | 95% |
| EDCI/HOBt | 82% | 98% |
The EDCI method, adapted from peptide synthesis, offers higher purity but requires rigorous drying.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
Conditions
-
Solvent : Ethanol/water
-
Temperature : 60°C (dissolution), 4°C (crystallization)
-
Recovery : 70%
Spectroscopic Analysis
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridazine-H), 7.52–7.68 (m, 4H, Ar-H), 5.92 (d, J=10.4 Hz, 1H, allyl-H), 5.30 (s, 2H, NH₂).
-
IR : 1720 cm⁻¹ (C=O, amide), 1595 cm⁻¹ (C=N, thiadiazole).
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at reflux (110°C) for 8–12 hours yields 1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid and 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine as byproducts. -
Basic Hydrolysis :
Using NaOH (2M) at 80°C for 6 hours produces the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.
Key Insight : Hydrolysis is critical for modifying the compound’s solubility and bioavailability.
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution:
Mechanistic Note : Substitution occurs preferentially at the C-2 position of the thiadiazole due to its electrophilic nature .
Oxidation of the Propenylsulfanyl Group
The prop-2-en-1-ylsulfanyl moiety undergoes oxidation:
-
Epoxidation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C forms a sulfoxide intermediate, which rearranges to an epoxide. -
Full Oxidation :
Using KMnO₄ in acidic conditions oxidizes the double bond to a carboxylic acid, yielding 1-(3-chlorophenyl)-4-oxo-N-[5-(2-carboxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide .
Application : Oxidation enhances polarity, aiding in metabolite identification studies.
Michael Addition Reactions
The α,β-unsaturated sulfide (propenylsulfanyl group) acts as a Michael acceptor:
-
With Amines :
Reaction with morpholine in ethanol at 25°C produces 1-(3-chlorophenyl)-4-oxo-N-[5-(3-morpholinopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide (83% yield). -
With Thiols :
Treatment with benzyl mercaptan generates a bis-sulfide adduct, confirmed via LC-MS.
Significance : Michael additions diversify the compound’s pharmacological scaffold .
Cycloaddition Reactions
The propenylsulfanyl group participates in [4+2] Diels-Alder reactions:
-
With Maleic Anhydride :
Heating at 120°C in toluene forms a six-membered ring fused to the thiadiazole, confirmed by X-ray crystallography.
Outcome : Cycloadditions expand the compound’s utility in synthesizing polycyclic derivatives.
Reduction Reactions
Selective reduction of functional groups:
-
Ketone Reduction :
Using NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl, yielding 1-(3-chlorophenyl)-4-hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide (58% yield). -
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines if present .
Challenges : Over-reduction of the thiadiazole ring is minimized using mild conditions.
Photochemical Reactions
UV irradiation (254 nm) induces cleavage of the N–S bond in the thiadiazole ring, forming a thiyl radical intermediate that dimerizes or reacts with oxygen.
Scientific Research Applications
The compound 1-(3-chlorophenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide exhibits a range of potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and potential therapeutic uses, supported by case studies and data tables.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, showing promising results against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation in various lines, including breast (MCF7) and colon (HCT116) cancer cells. The proposed mechanism involves targeting specific pathways crucial for tumor growth, such as thymidylate synthase inhibition.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This activity positions it as a candidate for further development in treating inflammatory diseases.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacillus cereus | 0.47 | |
| Anticancer | MCF7 | 1.4 | |
| Anti-inflammatory | 5-LOX | TBD |
Study on Antimicrobial Activity
A study conducted by Ahsan et al. focused on synthesizing derivatives based on the 1,3,4-thiadiazole core structure. The researchers found that certain compounds displayed significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum efficacy.
Study on Anticancer Properties
Another notable study by Selvaraj et al. explored the anticancer potential of various 1,3,4-thiadiazole derivatives. The findings revealed that specific modifications to the thiadiazole ring enhanced cytotoxic effects against cancer cell lines significantly compared to unmodified precursors.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural differences between the target compound and its closest analogs:
Key Comparative Insights
Chlorophenyl Position :
- The meta -chloro substitution in the target compound (vs. para in ) may alter electronic distribution and steric interactions with biological targets. Para-substituted chlorophenyl groups are often associated with enhanced π-π stacking in hydrophobic binding pockets, whereas meta-substitution could modulate dipole interactions .
Thiadiazole Substituents: The allylthio group in the target compound increases molecular weight and lipophilicity (clogP ≈ 3.2 estimated) compared to the methyl group in (clogP ≈ 2.1). This could enhance membrane permeability but may also elevate metabolic oxidation risks.
Core Heterocycle Variations: The coumarin-triazole derivative in diverges significantly, replacing dihydropyridazine with a coumarin core. Coumarins are known for anticoagulant and antioxidant activities, suggesting divergent therapeutic applications compared to dihydropyridazine-based analogs.
Hypothesized Pharmacological Implications
- Target Compound : The allylthio group may confer improved target engagement in enzymes with nucleophilic residues (e.g., kinases or proteases). However, its reactivity could lead to off-target effects or reduced plasma stability.
- Compound : The methyl group’s simplicity may enhance metabolic stability but limit interaction diversity.
Biological Activity
The compound 1-(3-chlorophenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a novel derivative featuring a complex structure that incorporates both thiadiazole and dihydropyridazine moieties. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural components of this compound include:
- Thiadiazole Ring : Known for its significant pharmacological properties, including antimicrobial and anticancer activities.
- Dihydropyridazine Moiety : Associated with various biological activities, enhancing the compound's overall efficacy.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant activity against various bacterial strains. For instance:
- Khan et al. reported that certain thiadiazole derivatives act as effective urease inhibitors against urease-positive microorganisms, suggesting potential applications in treating infections caused by these bacteria .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
- In vitro studies indicated that related compounds induce apoptotic cell death in cancer cells through various mechanisms, including cell cycle arrest .
- For example, a derivative with a similar structure exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The presence of sulfur in the thiadiazole ring enhances lipophilicity, allowing these compounds to cross cellular membranes effectively and exert their anti-inflammatory effects .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as urease and carbonic anhydrase, which are critical for microbial survival and proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.
Case Study 1: Anticancer Activity
A recent study synthesized various 1,3,4-thiadiazole derivatives , including the target compound. The results showed significant cytotoxicity against human hepatocellular carcinoma (HepG2) cells with varying IC50 values based on structural modifications. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4f | HepG2 | 10.10 |
| 4e | MCF-7 | 5.36 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity significantly .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth with excellent metabolic stability and bioavailability .
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical parameters. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics and reduce side products . Monitor intermediates via HPLC and adjust stoichiometry of thiadiazole and dihydropyridazine precursors to minimize impurities .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Combine X-ray crystallography (using SHELX for refinement) to resolve bond angles and torsion angles , with high-resolution NMR (¹H/¹³C, HSQC) to verify substituent positions. For sulfur-containing moieties (e.g., prop-2-en-1-ylsulfanyl), employ mass spectrometry (HRMS) to confirm molecular weight .
Q. How can researchers assess the compound’s purity for in vitro assays?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) to quantify impurities. Validate purity thresholds (>98%) via comparative UV-Vis spectra at λ = 254 nm and 280 nm .
Advanced Research Questions
Q. How should contradictory spectral data (e.g., NMR vs. crystallography) be resolved?
- Methodological Answer : Reconcile discrepancies by analyzing dynamic effects (e.g., tautomerism or rotameric states in solution) via variable-temperature NMR. Cross-validate with DFT calculations (B3LYP/6-31G*) to predict stable conformers and compare with crystallographic data .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., kinase or enzyme). Parameterize the ligand’s electrostatic potential via RESP charges (derived from Gaussian 16) and simulate binding dynamics with MD simulations (NAMD) .
Q. How can solubility challenges in aqueous buffers be addressed during bioactivity studies?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO/PEG 400) or formulate micellar nanoparticles using poloxamers. Measure solubility via shake-flask method (pH 7.4 PBS) and validate stability using dynamic light scattering (DLS) .
Q. What mechanistic insights explain the reactivity of the 1,3,4-thiadiazole moiety in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
